N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O6/c1-9-17-12(26-18-9)8-16-14(21)10-4-6-19(7-5-10)15(22)11-2-3-13(25-11)20(23)24/h2-3,10H,4-8H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUWUCITKDXARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Synthesis of the Nitrofuran Moiety: : The nitrofuran component is often prepared via nitration of a furan derivative, followed by functional group transformations to introduce the nitro group at the desired position.
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Coupling Reactions: : The final compound is assembled through coupling reactions that link the oxadiazole and nitrofuran moieties to the piperidine carboxamide. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 5-nitrofuran moiety demonstrates electrophilic character at the C-3 and C-4 positions due to electron withdrawal by the nitro group. In analogs, this enables nucleophilic substitution under mild conditions:
| Reaction Type | Conditions | Products/Outcomes | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation via SNAr | K₂CO₃, DMF, 60°C | 3-substituted furan derivatives | 65–78 | |
| Thiol substitution | Et₃N, MeCN, RT | Sulfur-linked heterocycles | 43–73 |
Key findings :
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Substitution occurs preferentially at C-3 over C-4 due to resonance stabilization of intermediates .
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Thiols and amines are effective nucleophiles, forming stable adducts with antimicrobial potential .
Reduction Reactions
The nitro group on the furan ring undergoes selective reduction to an amine under catalytic hydrogenation:
Implications :
-
Reduced analogs show enhanced solubility but reduced electrophilicity .
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Over-reduction risks furan ring saturation, diminishing bioactivity .
Hydrolysis and Stability
The carboxamide and oxadiazole groups exhibit pH-dependent hydrolysis:
| Functional Group | Acidic Conditions (HCl, 1M) | Basic Conditions (NaOH, 1M) |
|---|---|---|
| Piperidine-4-carboxamide | Stable (<5% degradation at 24h) | Hydrolyzes to piperidine-4-carboxylic acid (72% at 24h) |
| 1,2,4-Oxadiazole | Ring-opening to amidoxime (pH <3) | Stable |
Thermal stability :
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Decomposition occurs at >200°C via retro-Diels-Alder fragmentation .
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Oxadiazole ring remains intact below 150°C in inert atmospheres .
Cycloaddition and Cross-Coupling
The oxadiazole participates in [3+2] cycloadditions with dipolarophiles:
| Reaction Partner | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Acetylenedicarboxylate | Toluene, 110°C | Isoxazole-fused derivatives | Fluorescence probes | |
| Azides | CuI, DIPEA, 60°C | Triazole-linked conjugates | Bioconjugation |
Mechanistic insight :
Alkylation and Acylation
The piperidine nitrogen undergoes selective alkylation:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 80°C | N-benzyl-piperidine derivative | 85 | |
| Acetyl chloride | Pyridine, 0°C → RT | N-acetyl-piperidine carboxamide | 91 |
Stereochemical outcomes :
Biological Activation Pathways
In enzymatic environments (e.g., nitroreductase-rich bacteria), the nitro group undergoes bioreduction:
| Enzyme | Cofactor | Intermediate | Final Product | Activity Change |
|---|---|---|---|---|
| Nitroreductase NfsB | NADPH | Nitro radical anion | Hydroxylamine derivative | 10× potency |
Structural requirements :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the nitrofuran moiety. Specifically, derivatives containing the 5-nitrofuran-2-carbonyl group have demonstrated promising activity against various cancer cell lines. For instance, compounds structurally related to N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide exhibited IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231) and liver cancer cells (HepG2) .
Antimicrobial Properties
The oxadiazole scaffold is known for its antimicrobial properties. Compounds with similar structures have shown activity against a range of pathogens, including bacteria and fungi. The incorporation of the 3-methyl-1,2,4-oxadiazol moiety has been associated with enhanced antibacterial activity, making this compound a candidate for further investigation in the development of new antimicrobial agents .
Inhibition of Enzymatic Activity
Studies indicate that compounds with oxadiazole and nitrofuran functionalities can inhibit key enzymes involved in cancer cell proliferation and survival. This inhibition disrupts metabolic pathways crucial for tumor growth.
Induction of Apoptosis
Research has shown that this compound can induce apoptosis in cancer cells through various signaling pathways. The activation of caspases and modulation of Bcl-2 family proteins are notable mechanisms observed in treated cells .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is critical for optimizing the pharmacological properties of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of 5-nitrofuran moiety | Enhances anticancer and antimicrobial activity |
| Oxadiazole ring | Contributes to bioactivity and stability |
| Piperidine core | Influences solubility and bioavailability |
In vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, a derivative showed an IC50 value of 1.9 µM against MDA-MB-231 cells after 72 hours of treatment .
In vivo Efficacy
Animal model studies are crucial for assessing the therapeutic potential of this compound. Preliminary results suggest that administration in murine models leads to significant tumor regression without notable toxicity .
Mechanism of Action
The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules, while the nitrofuran moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that induce cellular damage in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key differences in substituents, biological targets, and physicochemical properties:
Key Observations:
Structural Diversity :
- The nitrofuran group in the target compound distinguishes it from analogs like Compound 7 (CF3-phenyl) and Compound 72 (benzoimidazole). Nitrofurans are redox-active, contributing to antimicrobial mechanisms but may introduce toxicity risks .
- The oxadiazole ring is a common feature, improving metabolic stability via resistance to enzymatic degradation .
Biological Targets: Analogs with trifluoromethyl groups (e.g., Compound 7) target peptide receptors, while nitrofuran-containing compounds may prioritize microbial or parasitic pathways . Thioether-linked derivatives (e.g., Compound 45) are explored for anticancer applications, suggesting divergent therapeutic potentials based on substituents .
Physicochemical Properties :
- The hydrochloride salt of the structural analog (CAS 1820717-19-8) demonstrates how salt forms enhance solubility, a strategy absent in the target compound .
- Lipophilicity : The trifluoromethyl group in Compound 7 increases logP compared to the target compound’s nitrofuran, affecting membrane permeability .
Synthesis and Stability: Compound 7 was synthesized in 89% yield via coupling reactions, highlighting efficient methodologies that could apply to the target compound .
Research Implications
- Therapeutic Potential: The target compound’s nitrofuran moiety positions it for evaluation against drug-resistant pathogens or parasites, leveraging known nitrofuran bioactivity .
- Optimization Opportunities : Replacing the nitrofuran with safer redox motifs (e.g., CF3 in Compound 7) could reduce toxicity while retaining efficacy .
- Comparative Pharmacokinetics : Future studies should compare the half-life and tissue distribution of the target compound with its dihydrochloride analog to assess salt-form advantages .
Biological Activity
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure
The compound can be described by the following chemical structure:
This structure includes a piperidine ring, an oxadiazole moiety, and a nitrofuran carbonyl group, which are known to contribute to various biological activities.
Antimicrobial Activity
Several studies have indicated that derivatives of oxadiazole, including the compound , exhibit notable antimicrobial properties. The oxadiazole ring is known for enhancing the lipophilicity and bioavailability of compounds, which may contribute to their effectiveness against various pathogens.
Case Study:
A study demonstrated that oxadiazole derivatives showed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the nitrofuran group further enhances this activity through mechanisms that may involve the generation of reactive nitrogen species .
Antitumor Activity
Research has highlighted the potential of oxadiazole-containing compounds in cancer therapy. The structural features of this compound suggest it could inhibit tumor growth.
Mechanism:
The compound may exert its antitumor effects by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been shown to inhibit key signaling pathways involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural components. The incorporation of the 1,2,4-oxadiazole ring has been associated with enhanced antitumor and antimicrobial activities. Research into SAR has revealed that modifications at specific positions can significantly alter potency and selectivity against target cells.
| Structural Feature | Activity |
|---|---|
| Oxadiazole Ring | Antimicrobial, Antitumor |
| Nitrofuran Group | Enhances Reactive Species Generation |
| Piperidine Backbone | Improves Bioavailability |
Toxicity and Safety Profile
While promising in terms of biological activity, it is essential to assess the toxicity profile of this compound. Preliminary studies suggest moderate toxicity levels; however, further investigations are necessary to establish a comprehensive safety profile.
Q & A
Q. Methodology :
- Microsomal Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots.
- In Vivo PK Studies : Administer via IV and oral routes in rodent models, with LC-MS/MS quantification of plasma concentrations .
How can researchers design SAR studies for analogs of this compound?
Advanced Research Question
Focus on three regions for SAR exploration:
Oxadiazole Substituents : Replace 3-methyl with bulkier groups (e.g., cyclopropyl) to enhance target binding.
Nitrofuran Modifications : Test 5-nitro vs. 5-cyano or 5-amide derivatives to balance redox activity and toxicity.
Piperidine Linker : Investigate rigid vs. flexible linkers (e.g., piperazine vs. ethylene diamine) to optimize conformation .
Q. Data Analysis :
- Use ANOVA to compare IC₅₀ values across analogs.
- Apply principal component analysis (PCA) to correlate structural features with activity .
What analytical techniques are critical for stability studies under varying storage conditions?
Basic Research Question
Assess degradation pathways via:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm). Monitor via HPLC for:
- Oxadiazole Ring Opening : New peaks at ~4.5 ppm in NMR .
- Nitrofuran Reduction : Loss of UV absorbance at 310 nm .
- ICH Guidelines : Follow Q1A(R2) for long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability testing .
How can researchers integrate this compound into a broader theoretical framework for antimicrobial drug discovery?
Advanced Research Question
Link to established theories:
- Nitroheterocyclic Prodrug Theory : The nitrofuran moiety is reduced by microbial nitroreductases, generating cytotoxic intermediates. Validate via gene knockout strains (e.g., nfsA-deficient E. coli) .
- Targeted Delivery : Conjugate with siderophores or peptides to enhance bacterial uptake. Use fluorescence microscopy to track localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
